3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione is a synthetic organic compound with a molecular formula of C17H15ClN2O2 This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an azolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione typically involves the reaction of 3-chloroaniline with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and an azolidine-2,5-dione core makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(3-chloroanilino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-7-14(8-6-11)20-16(21)10-15(17(20)22)19-13-4-2-3-12(18)9-13/h2-9,15,19H,10H2,1H3 |
InChI Key |
HJAYICLMTBKFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.